molecular formula C18H27N3O4 B7160653 N-[4-(dimethylcarbamoyl)-2-ethoxyphenyl]-5-methyl-1,4-oxazepane-4-carboxamide

N-[4-(dimethylcarbamoyl)-2-ethoxyphenyl]-5-methyl-1,4-oxazepane-4-carboxamide

Cat. No.: B7160653
M. Wt: 349.4 g/mol
InChI Key: QFNLBVRJVUHJRK-UHFFFAOYSA-N
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Description

N-[4-(dimethylcarbamoyl)-2-ethoxyphenyl]-5-methyl-1,4-oxazepane-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an oxazepane ring, a dimethylcarbamoyl group, and an ethoxyphenyl group

Properties

IUPAC Name

N-[4-(dimethylcarbamoyl)-2-ethoxyphenyl]-5-methyl-1,4-oxazepane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-5-25-16-12-14(17(22)20(3)4)6-7-15(16)19-18(23)21-9-11-24-10-8-13(21)2/h6-7,12-13H,5,8-11H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNLBVRJVUHJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N(C)C)NC(=O)N2CCOCCC2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylcarbamoyl)-2-ethoxyphenyl]-5-methyl-1,4-oxazepane-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazepane Ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions to form the oxazepane ring.

    Introduction of the Dimethylcarbamoyl Group: This can be achieved by reacting the intermediate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethoxyphenyl Group: This step involves the coupling of the intermediate with an ethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylcarbamoyl)-2-ethoxyphenyl]-5-methyl-1,4-oxazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

N-[4-(dimethylcarbamoyl)-2-ethoxyphenyl]-5-methyl-1,4-oxazepane-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(dimethylcarbamoyl)-2-ethoxyphenyl]-5-methyl-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylcarbamoyl)-2-methoxyphenyl]-5-methyl-1,4-oxazepane-4-carboxamide
  • N-[4-(dimethylcarbamoyl)-2-ethoxyphenyl]-5-ethyl-1,4-oxazepane-4-carboxamide

Uniqueness

N-[4-(dimethylcarbamoyl)-2-ethoxyphenyl]-5-methyl-1,4-oxazepane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its oxazepane ring and ethoxyphenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

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